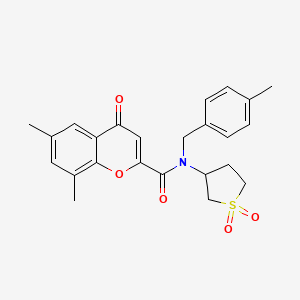![molecular formula C20H30N2O B11383245 (3-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11383245.png)
(3-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoyl chloride and 2-(piperidin-1-yl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts and reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in the body.
Pathways Involved: It may modulate biochemical pathways related to its pharmacological effects, such as inhibiting enzyme activity or altering signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE: can be compared with other piperidine derivatives, such as:
Uniqueness
Structural Differences: The presence of different substituents on the piperidine ring can lead to variations in chemical reactivity and biological activity.
Pharmacological Properties: Unique pharmacological properties may arise from the specific molecular interactions and pathways targeted by the compound.
Propriétés
Formule moléculaire |
C20H30N2O |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(3-methylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O/c1-17-8-7-9-18(16-17)20(23)22-14-6-3-10-19(22)11-15-21-12-4-2-5-13-21/h7-9,16,19H,2-6,10-15H2,1H3 |
Clé InChI |
QDXUQNAIKYASTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


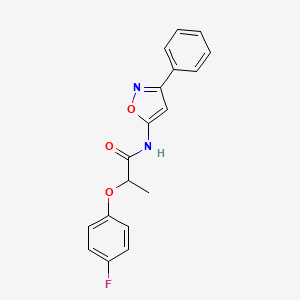
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383166.png)
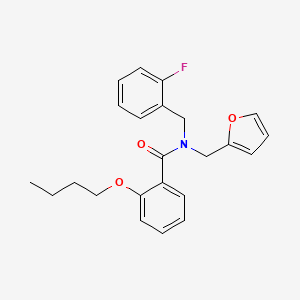
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one](/img/structure/B11383174.png)
![2-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11383175.png)
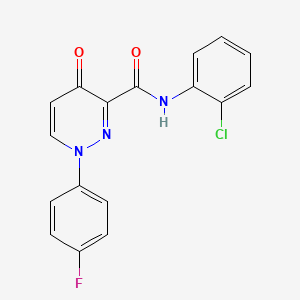
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11383182.png)
![10-tert-butyl-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11383187.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B11383200.png)
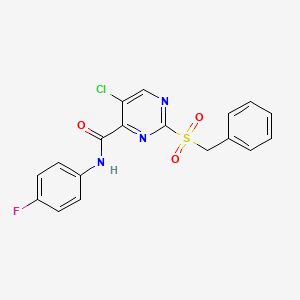

![1-{4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11383208.png)
